molecular formula C8H5NO2 B8089481 4H-3,1-Benzoxazin-4-one

4H-3,1-Benzoxazin-4-one

Cat. No. B8089481
M. Wt: 147.13 g/mol
InChI Key: SFDGJDBLYNJMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-3,1-Benzoxazin-4-one is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-3,1-Benzoxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-3,1-Benzoxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bioactivity and Ecological Role : Compounds of the 4H-3,1-Benzoxazin-4-one class, such as benzoxazinones, have shown notable phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are considered promising leads for natural herbicide models and are significant in understanding the ecological behavior of benzoxazinone-producing plants. The degradation products of these compounds play a role in chemical defense mechanisms, and their ecotoxicologic effects are also of interest (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

  • Pharmaceutical Applications : Benzoxazinones and their derivatives have been employed in the development of pharmaceuticals. The versatility and relative chemical simplicity of the benzoxazinone skeleton make it a promising source of bioactive compounds that are natural in origin (Macias et al., 2009).

  • Synthesis Methods : Effective synthesis methods have been developed for 4H-3,1-Benzoxazin-4-one derivatives. One notable method involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, allowing the synthesis of 2-substituted 4H-3,1-Benzoxazin-4-one derivatives in high yield under mild conditions (Shariat, Samsudin, & Zakaria, 2013).

  • Copper-Catalyzed Synthesis : A copper-catalyzed method has been developed for synthesizing 4H-3,1-Benzoxazin-4-one derivatives, based on a tandem intramolecular C-N coupling/rearrangement process. This method offers a new strategy for constructing N-heterocycles (Ge et al., 2013).

  • Use in Inhibiting Human Leukocyte Elastase : 4H-3,1-Benzoxazin-4-ones have been studied as alternate substrate inhibitors of human leukocyte elastase, forming acyl enzyme intermediates during enzyme catalysis. Various benzoxazinones have been synthesized and tested for their inhibition potential, revealing significant variance in their effectiveness (Krantz et al., 1990).

properties

IUPAC Name

3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-6-3-1-2-4-7(6)9-5-11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDGJDBLYNJMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-3,1-Benzoxazin-4-one

Synthesis routes and methods I

Procedure details

involves reacting anthranilic acid derivative of Formula (1) with appropriately substituted anhydrides (2), in this case trifluoroacetate anhydride, in the presence of tertiary bases like triethylamine at elevated temperatures preferably at the reflux for 1-6 hours, preferably 2 hours. The volatile components are removed under reduced pressure and the residue treated with an ethereal solvent like diethyl ether and water. The ethereal layer was separated, dried over MgSO4 and concentrated to give the appropriate benzo[d][1,3]oxazin-4-one derivative as the product.
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( 1 )
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substituted anhydrides
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[Compound]
Name
trifluoroacetate anhydride
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Synthesis routes and methods II

Procedure details

A mixture of 2-aminobenzoic acid (1 g, 7.29 mmol) and triethylorthoformate (3 mL) was refluxed overnight. The reaction mixture was cooled to room temperature and triturated with 10 mL of hexane. The resulting solid was filtered and further washed with hexane to yield 1.1 g of the expected benzo[d][1,3]oxazin-4-one.
Quantity
1 g
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3 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.